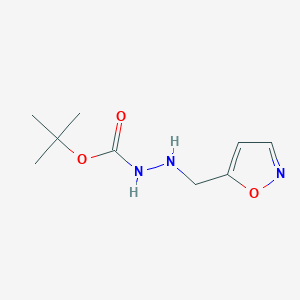

Tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate is a chemical compound that belongs to the class of hydrazinecarboxylates It is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with an isoxazole derivative. One common method includes the use of tert-butyl carbazate and an isoxazole aldehyde in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted isoxazole compounds, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

Tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mecanismo De Acción

The mechanism of action of tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The hydrazinecarboxylate moiety can form covalent bonds with target molecules, leading to changes in their function and activity .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl carbazate: A precursor in the synthesis of tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate.

Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.

Hydrazinecarboxylates: Compounds with similar hydrazinecarboxylate moieties but different ring structures.

Uniqueness

This compound is unique due to its specific combination of an isoxazole ring and a hydrazinecarboxylate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Actividad Biológica

Tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate (CAS: 348628-21-7) is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the hydrazine moiety enhances its potential as a bioactive compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For instance, a study evaluated various isoxazole derivatives for their cytotoxic effects on human promyelocytic leukemia cells (HL-60). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 86 to 755 μM . Specifically, compounds with structural similarities to this compound demonstrated promising results in inducing apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Isoxazole Derivatives on HL-60 Cells

| Compound ID | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3 | 86 | Induces apoptosis |

| 6 | 755 | Cell cycle arrest |

| This compound | TBD | TBD |

The mechanisms by which isoxazole derivatives exert their anticancer effects often involve modulation of key apoptotic pathways. For example, compound (3) was found to decrease the expression of the anti-apoptotic gene Bcl-2 while increasing levels of p21^WAF-1, indicating a dual mechanism involving both apoptosis promotion and cell cycle regulation . This suggests that this compound may similarly influence these pathways.

Additional Biological Activities

Beyond anticancer properties, isoxazole derivatives have been studied for various other biological activities:

- Antimicrobial Activity : Some studies indicate that isoxazole compounds possess antibacterial and antifungal properties. The mechanism often involves interference with bacterial cell wall synthesis or disruption of fungal cell membranes.

- Anti-inflammatory Effects : Isoxazole derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : Research into neuroprotective properties suggests potential applications in treating neurodegenerative diseases.

Case Study 1: Evaluation of Anticancer Properties

In a controlled study, researchers synthesized a series of isoxazole derivatives, including this compound, and assessed their effects on HL-60 cells. The study utilized MTT assays to determine cell viability post-treatment. The findings confirmed that specific modifications to the isoxazole structure significantly enhanced cytotoxicity compared to unmodified controls.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of various isoxazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated moderate to significant antibacterial activity, suggesting potential therapeutic applications in infectious diseases.

Propiedades

Fórmula molecular |

C9H15N3O3 |

|---|---|

Peso molecular |

213.23 g/mol |

Nombre IUPAC |

tert-butyl N-(1,2-oxazol-5-ylmethylamino)carbamate |

InChI |

InChI=1S/C9H15N3O3/c1-9(2,3)14-8(13)12-10-6-7-4-5-11-15-7/h4-5,10H,6H2,1-3H3,(H,12,13) |

Clave InChI |

BUQABCLUSSUMPY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NNCC1=CC=NO1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.